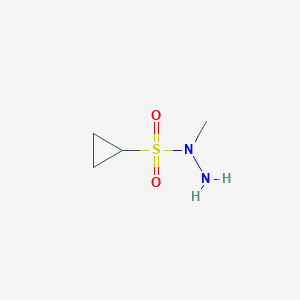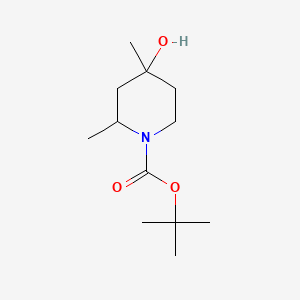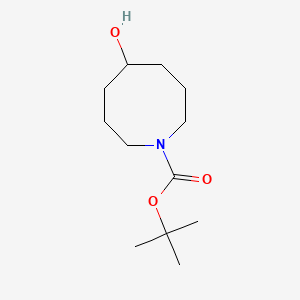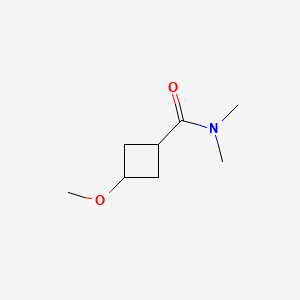![molecular formula C12H12N2S B6604379 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine CAS No. 157770-26-8](/img/structure/B6604379.png)
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine, also known as 2-PEP, is a heterocyclic compound derived from pyridine and thiophene. It is a versatile building block in organic synthesis, and has been widely used in the synthesis of various organic compounds. 2-PEP is also a pharmacologically active compound, which has been demonstrated to be effective in the treatment of cancer, cardiovascular diseases, and inflammation.
Aplicaciones Científicas De Investigación
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine has been widely used in scientific research due to its ability to interact with a variety of biological targets. It has been used to study the mechanisms of action of various drugs, to investigate the effects of drugs on various biological systems, and to study the effects of drugs on various diseases. It has also been used to study the effects of various environmental factors on biological systems.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine is still unclear, but it is believed to involve the interaction of the compound with various receptors in the body. It is thought to interact with a variety of receptors, including G-protein coupled receptors, ion channels, and enzymes. In addition, it has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in drug metabolism, such as cytochrome P450 enzymes. In addition, it has been shown to modulate the activity of various receptors, including G-protein coupled receptors, ion channels, and enzymes. It has also been shown to have an anti-inflammatory effect, and to reduce the toxicity of various drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine in lab experiments has several advantages. It is a relatively stable compound, which is easy to store and use. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine is a relatively new compound, and its effects on various biological systems are still not fully understood.
Direcciones Futuras
The use of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine in scientific research is still in its early stages, and there are many potential future directions for research. For example, further research is needed to understand the mechanism of action of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine and its effects on various biological systems. In addition, research is needed to investigate the effects of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine on various diseases, and to develop new methods for synthesizing 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine. Finally, research is needed to investigate the potential therapeutic applications of 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine and its effects on drug metabolism.
Métodos De Síntesis
2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine can be synthesized by a variety of methods, including the reaction of 2-chloropyridine with thiophene-2-sulfonyl chloride, the reaction of 2-chloropyridine with thiophene-2-sulfonamide, and the reaction of 2-chloropyridine with thiophene-2-sulfonic acid. The reaction of 2-chloropyridine with thiophene-2-sulfonyl chloride is the most common method used to synthesize 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine.
Propiedades
IUPAC Name |
2-(2-pyridin-2-ylethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-3-8-13-11(5-1)7-10-15-12-6-2-4-9-14-12/h1-6,8-9H,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRPVQAVWZQTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578627 |
Source


|
| Record name | 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157770-26-8 |
Source


|
| Record name | 2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)
![1-methyl-1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B6604322.png)





![methyl 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylate](/img/structure/B6604342.png)

![dicyclohexyl[8-(dicyclohexylphosphanyl)naphthalen-1-yl]phosphane](/img/structure/B6604371.png)
![2-Chloro-1-(2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)ethan-1-one](/img/structure/B6604374.png)